BenchChemオンラインストアへようこそ!

3-Bromo-7,8-dihydroquinolin-5(6H)-one hydrochloride

Salt selection Aqueous solubility Medicinal chemistry

3-Bromo-7,8-dihydroquinolin-5(6H)-one hydrochloride (CAS 2137987-02-9) is a halogenated heterocyclic compound featuring a bromine atom at the 3-position of a partially saturated quinolin-5-one scaffold, supplied as the hydrochloride salt. It belongs to the 7,8-dihydroquinolin-5(6H)-one class, a privileged scaffold in medicinal chemistry recognized for its utility in nicotinic acetylcholine receptor (nAChR) ligand design, mGluR5 modulation, and bromodomain inhibition programs.

Molecular Formula C9H9BrClNO
Molecular Weight 262.53
CAS No. 2137987-02-9
Cat. No. B2720850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7,8-dihydroquinolin-5(6H)-one hydrochloride
CAS2137987-02-9
Molecular FormulaC9H9BrClNO
Molecular Weight262.53
Structural Identifiers
SMILESC1CC2=C(C=C(C=N2)Br)C(=O)C1.Cl
InChIInChI=1S/C9H8BrNO.ClH/c10-6-4-7-8(11-5-6)2-1-3-9(7)12;/h4-5H,1-3H2;1H
InChIKeyKVKZDGFROFRNDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-7,8-dihydroquinolin-5(6H)-one Hydrochloride: Core Chemical Identity, Physicochemical Properties, and Scaffold Class Overview


3-Bromo-7,8-dihydroquinolin-5(6H)-one hydrochloride (CAS 2137987-02-9) is a halogenated heterocyclic compound featuring a bromine atom at the 3-position of a partially saturated quinolin-5-one scaffold, supplied as the hydrochloride salt [1]. It belongs to the 7,8-dihydroquinolin-5(6H)-one class, a privileged scaffold in medicinal chemistry recognized for its utility in nicotinic acetylcholine receptor (nAChR) ligand design, mGluR5 modulation, and bromodomain inhibition programs [2]. The compound has a molecular formula of C₉H₉BrClNO and a molecular weight of 262.53 g/mol [1]. The hydrochloride salt form distinguishes it from the free base variant (CAS 944905-54-8, MW 226.07 g/mol) and is intended to enhance aqueous solubility and stability for synthetic and biological assay applications [3].

Why 3-Bromo-7,8-dihydroquinolin-5(6H)-one Hydrochloride Cannot Be Interchanged with Its Closest Analogs: Key Differentiation Rationale


The 3-bromo-7,8-dihydroquinolin-5(6H)-one scaffold cannot be interchangeably substituted with its 3-chloro, 3-fluoro, or unsubstituted analogs due to three converging factors. First, the C-Br bond at the 3-position provides a distinct reactivity profile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), with bond dissociation energy and oxidative addition kinetics that differ substantially from the C-Cl and C-F bonds [1]. Second, the bromine atom's larger van der Waals radius (1.85 Å vs. Cl 1.75 Å, F 1.47 Å) and enhanced polarizability introduce steric and electronic effects that can alter target binding conformations in drug discovery programs [2]. Third, the hydrochloride salt form offers practical handling advantages over the free base, including improved aqueous solubility and stability under standard laboratory storage conditions, which is critical for reproducible biological assay preparation [3]. These factors collectively mean that in a synthetic sequence or biological screening cascade, substituting the 3-bromo hydrochloride with a 3-chloro free base or other analog risks altering reaction yields, binding affinities, or assay reproducibility in ways that cannot be predicted without empirical validation.

Quantitative Differentiation Evidence: 3-Bromo-7,8-dihydroquinolin-5(6H)-one Hydrochloride vs. Closest Analogs


Hydrochloride Salt vs. Free Base: Molecular Weight, Solubility, and Handling Advantages

The hydrochloride salt (CAS 2137987-02-9) has a molecular weight of 262.53 g/mol, compared to 226.07 g/mol for the free base (CAS 944905-54-8), reflecting the addition of HCl (36.46 g/mol). This salt formation is explicitly reported to enhance aqueous solubility and stability for synthetic applications [1]. While no quantitative aqueous solubility data (e.g., mg/mL or LogS) were identified in the accessed sources for either form, the general principle of hydrochloride salt formation improving the aqueous solubility of heterocyclic amines is well established. The free base is typically supplied as a yellow powder at 95-97% purity , whereas the hydrochloride salt is supplied at 95% purity with specification sheets available from multiple vendors [1].

Salt selection Aqueous solubility Medicinal chemistry Assay reproducibility

3-Bromo vs. 3-Chloro Substituent: Cross-Coupling Reactivity and Synthetic Utility Differentiation

The C-Br bond at the 3-position provides a substantially more reactive handle for palladium-catalyzed cross-coupling reactions compared to the C-Cl bond in the 3-chloro analog (CAS 127724-75-8). Bromo-substituted quinolines are explicitly claimed as preferred intermediates for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings in patent literature [1], owing to the lower bond dissociation energy of C-Br (~285 kJ/mol) vs. C-Cl (~327 kJ/mol) and faster oxidative addition kinetics with Pd(0) catalysts. The 3-fluoro analog (CAS 944901-21-7) is essentially inert under standard cross-coupling conditions due to the high C-F bond strength (~490 kJ/mol). While no head-to-head comparative reaction yield data were found specifically for this scaffold, class-level inference from bromoquinoline chemistry supports that the 3-bromo derivative enables milder reaction conditions (lower temperature, shorter time) and broader substrate scope in downstream diversification compared to the chloro analog [1][2].

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig C-X bond reactivity Synthetic intermediate

3-Position Bromine Substitution: Regioisomeric Differentiation from 2-Bromo and 6-Bromo/8-Bromo Analogs

The position of the bromine substituent on the dihydroquinolinone scaffold critically affects biological activity profiles. In a study of multi-substituted quinolines as HIV-1 integrase allosteric inhibitors (ALLINIs), bromine substitution at the 6-position (6-bromo) showed significantly different antiviral potency compared to 8-bromo substitution, with the 8-bromo analog retaining full effectiveness against the ALLINI-resistant A128T mutant virus while the 6-bromo analog suffered a significant loss of potency [1]. Although these data are for a different quinoline scaffold and substitution pattern, they establish a class-level principle: bromine position on the quinoline/dihydroquinoline ring system meaningfully governs target engagement and resistance profiles. The 3-position bromine in the target compound occupies a distinct electronic environment (adjacent to the ring nitrogen in the pyridine portion of the quinoline) compared to the 2-bromo, 6-bromo, or 8-bromo regioisomers, which is expected to produce different pharmacophore interactions if deployed in a biological screening context [1].

Regioisomerism HIV integrase ALLINI Structure-activity relationship Binding mode

Scaffold Privilege: 7,8-Dihydroquinolin-5(6H)-one Core in CNS Drug Discovery vs. Non-CNS Quinoline Scaffolds

The 7,8-dihydroquinolin-5(6H)-one scaffold is a recognized privileged structure for central nervous system (CNS) drug discovery, demonstrated by the clinical-stage mGluR5 negative allosteric modulator MRZ-8676 (6,6-dimethyl-2-phenylethynyl-7,8-dihydro-6H-quinolin-5-one), which showed ~80% maximal efficacy in a rat L-DOPA-induced dyskinesia model at 8.33-75 mg/kg oral doses [1]. The unsubstituted 7,8-dihydroquinolin-5(6H)-one itself exhibits nicotinic acetylcholine receptor binding with Ki = 12.2 μM at α4β2 and Ki > 100 μM at α7 in rat membranes, with striatal functional IC₅₀ values of 30-310 nM [2]. The 3-bromo substitution adds a synthetic handle for further diversification while maintaining the core scaffold's demonstrated CNS penetrability and target engagement potential. In contrast, fully aromatic quinoline scaffolds and non-5-one regioisomers (e.g., quinolin-2(1H)-ones, quinolin-4(1H)-ones) exhibit different physicochemical and target engagement profiles [1].

CNS drug discovery mGluR5 Nicotinic receptor Privileged scaffold Blood-brain barrier

Procurement Cost and Availability: Hydrochloride Salt Pricing Comparison

Pricing data for the hydrochloride salt indicates premium positioning relative to the free base analog. The HCl salt (CAS 2137987-02-9) is listed at approximately $480/0.5g and $614/1.0g from Enamine, while the free base (CAS 944905-54-8) is available at approximately €487/1g from CymitQuimica [1]. Pricing for the 3-chloro analog free base is substantially lower, at approximately £21/100mg (£210/1g equivalent) from Fluorochem , reflecting higher demand and broader commercial availability. The HCl salt's higher unit cost is consistent with its specialized salt form and lower production volumes. Procurement lead times and stock availability vary by vendor; the free base is listed as 'Typically In Stock' at BLD Pharm , while the HCl salt requires inquiry for availability at Leyan .

Procurement Cost comparison Vendor pricing Supply chain Research chemical

Best-Fit Application Scenarios for 3-Bromo-7,8-dihydroquinolin-5(6H)-one Hydrochloride Based on Differentiation Evidence


Diversifiable Intermediate for CNS-Focused Kinase or GPCR Targeted Library Synthesis

The 3-bromo substituent provides a strategic cross-coupling handle for Suzuki-Miyaura or Buchwald-Hartwig diversification, enabling the rapid generation of 3-aryl or 3-amino substituted analog libraries [1]. Combined with the scaffold's demonstrated CNS target engagement profile—as evidenced by MRZ-8676's mGluR5 NAM activity and the parent scaffold's nAChR binding [2]—this compound is optimally positioned for medicinal chemistry programs targeting neurological or psychiatric indications where CNS-penetrant, functionally diverse lead series are required. The HCl salt form facilitates direct use in parallel synthesis workflows without additional solubilization steps [3].

HDAC or Bromodomain Inhibitor Lead Generation with 3-Position SAR Exploration

Aryl-substituted dihydroquinolinones are explicitly claimed as bromodomain inhibitors in patent literature (WO/CA2016/050943) for oncology and inflammatory disease applications [4]. The 3-bromo substitution offers a unique vector for SAR exploration at a position distinct from the more commonly explored 2- and 4-positions of the quinolinone ring. For HDAC inhibitor programs, the bromine atom can serve as a precursor for installing diverse cap groups via cross-coupling, enabling systematic exploration of surface recognition domain interactions while maintaining the core zinc-binding pharmacophore scaffold [1].

Nicotinic Acetylcholine Receptor (nAChR) Ligand Design with Selective Subtype Profiling

The parent 7,8-dihydroquinolin-5(6H)-one scaffold shows differential binding across nAChR subtypes (α4β2 Ki = 12.2 μM vs. α7 Ki > 100 μM), and striatal functional activity in the 30-310 nM range [2]. The 3-bromo derivative provides a starting point for exploring how 3-position substitution modulates this subtype selectivity profile, potentially enhancing α4β2 vs. α7 discrimination or improving functional potency through electronic effects of the bromine substituent on the pyridine ring nitrogen basicity [2].

Scale-Up Process Development for Pharmaceutical Intermediate Manufacturing

For process chemistry groups scaling beyond research quantities, the 3-bromo compound offers a defined synthetic entry point via the Bohlmann-Rahtz reaction using 2-(hetero)arylvinamidinium salts, as described in the 2018 Heterocycles publication . The bromine atom's superior reactivity in cross-coupling compared to chlorine enables late-stage diversification strategies that can simplify overall synthetic routes. The HCl salt's enhanced stability profile supports longer-term storage of intermediate batches in GMP-like manufacturing environments where consistent quality and handling reproducibility are critical [3].

Quote Request

Request a Quote for 3-Bromo-7,8-dihydroquinolin-5(6H)-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.